3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol
Description
Properties
IUPAC Name |
3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-2-4-13/h5,13H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZDVJUSFDTFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
- Reactants: 6-chloro-2-methylpyrimidine and 3-aminopropan-1-ol (or its hydrochloride salt)
- Solvent: Polar aprotic solvents such as acetonitrile or 1,4-dioxane are preferred.
- Base: Triethylamine or other organic bases (e.g., diisopropylethylamine) are used to neutralize the formed HCl and drive the reaction forward.
- Conditions: Heating at 80–120 °C for 12–24 hours under inert atmosphere (nitrogen or argon) is common.
- Workup: Concentration under reduced pressure followed by purification via flash chromatography or crystallization.
This method is exemplified in a study where (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride was reacted with 4,6-dichloro-2-methylpyrimidine in acetonitrile with triethylamine at 80 °C for 12 hours, yielding a related pyrimidine derivative in 91% yield after purification.
Protection and Deprotection Strategy (If Needed)
- When the amino alcohol contains sensitive groups, protection of the hydroxyl functionality may be employed before nucleophilic substitution.
- Common protecting groups include silyl ethers or acetals.
- After substitution, deprotection is carried out under mild acidic or basic conditions to regenerate the free hydroxyl group.
- This approach is less common for this compound but can be used to improve selectivity or yield in complex syntheses.
Use of Salts and Crystallization Techniques
- The amino alcohol can be used as its free base or as a salt (e.g., hydrochloride).
- The reaction mixture may be treated with organic or inorganic acids to form salts of the product, which can precipitate out, facilitating isolation by filtration.
- Solvent mixtures containing water and organic solvents (e.g., methanol, ethanol) are used to optimize crystallization and purity.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 80–120 °C | Elevated temperature accelerates substitution |
| Solvent | Acetonitrile, 1,4-dioxane, DMF | Polar aprotic solvents preferred for nucleophilic substitution |
| Base | Triethylamine, diisopropylethylamine | Neutralizes HCl formed, drives reaction forward |
| Reaction time | 12–24 hours | Sufficient for complete conversion |
| Purification | Flash chromatography, crystallization | Ensures high purity product |
Representative Experimental Procedure
An example synthesis based on literature:
- Charge a round-bottom flask with 6-chloro-2-methylpyrimidine (1.0 equiv), 3-aminopropan-1-ol (1.1 equiv), and triethylamine (2.0 equiv) in acetonitrile.
- Stir the mixture under nitrogen atmosphere at 80 °C for 12 hours.
- After completion (monitored by TLC or HPLC), concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash chromatography using ethyl acetate/hexanes gradient.
- Isolate the product as a yellow solid with typical yields ranging from 75% to 90%.
Research Findings and Improvements
- Yield Enhancement: Use of bases like triethylamine and optimized solvent systems significantly improve yields and purity.
- Scalability: The process has been adapted for larger-scale synthesis with consistent results.
- Alternative Bases: Inorganic bases (e.g., potassium carbonate) can be used but may require longer reaction times.
- Salt Formation: Formation of crystalline salts with organic acids enhances product isolation and stability.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Base(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct nucleophilic substitution | 6-chloro-2-methylpyrimidine + 3-aminopropan-1-ol | Acetonitrile, dioxane | Triethylamine, DIPEA | 80–120 °C | 75–90 | Most common, straightforward |
| Protection/deprotection | Protected amino alcohol + 6-chloro-2-methylpyrimidine | DMF, THF | Sodium hydride, K2CO3 | 0–50 °C | Variable | Used for sensitive substrates |
| Salt formation and crystallization | Product + organic/inorganic acid | Methanol, ethanol, water mixtures | — | Ambient | — | Enhances isolation and purity |
Chemical Reactions Analysis
Types of Reactions: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine substituent, yielding a dechlorinated product.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propanal or 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propanoic acid.
Reduction: 3-[(2-methylpyrimidin-4-yl)amino]propan-1-ol.
Substitution: Various alkyl or aryl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)
- Molecular Formula : C₁₈H₁₈ClN₅O
- Key Features : 2,4-Pyrimidine core with a pyridinyl linker and 3-chlorophenyl substituent.
- Activity: Acts as a CDK inhibitor in an ATP-competitive manner, adopting a cis conformation to bind CDK2 hinge residues.
- Distinctive Trait : Complex scaffold enables kinase inhibition but lacks efficacy in Bcr-Abl inhibition due to conformational constraints .
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
- CAS : 55662-19-6
- Molecular Formula : C₇H₁₀ClN₃O
- Key Features : 2-Chloro substituent on pyrimidine; propan-1-ol chain.
- The 2-chloro group may limit steric compatibility with certain enzyme active sites compared to 6-chloro derivatives .
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol
- CAS : 1248283-41-1
- Molecular Formula : C₇H₁₀ClN₃O
- Key Features : 6-Chloro substituent; propan-2-ol chain.
- Activity: Positional isomerism (propan-2-ol vs. propan-1-ol) may alter hydrogen-bonding interactions with target proteins. No direct activity data provided, but the 6-chloro substitution aligns with Bcr-Abl inhibitor scaffolds requiring a trans conformation for activity .
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
- CAS : 4407-72-1
- Molecular Formula : C₇H₁₁ClN₄O
- Key Features: 5-Amino and 6-chloro substituents on pyrimidine; chiral propan-2-ol chain.
- Stereochemistry (R-configuration) may influence binding specificity .
3-[(2-Substituted Cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives
- Key Features: Fused thieno-pyrimidine ring system with substituents on the cycloheptane moiety.
- Activity: Demonstrated cytotoxicity against HC 29 (colorectal adenoma) and MDA (breast cancer) cell lines. The bulky fused-ring system may enhance DNA intercalation or topoisomerase inhibition .
Comparative Analysis Table
*Hypothesized formula based on structural analogs.
Key Findings
- Substituent Position Matters: The 6-chloro-2-methylpyrimidine scaffold in the target compound likely promotes a trans binding conformation, critical for Bcr-Abl inhibition, as seen in analogs like 1-[(6-chloropyrimidin-4-yl)amino]propan-2-ol .
- Propanol Chain Orientation: Propan-1-ol derivatives (e.g., CGP60474) may favor CDK inhibition, while propan-2-ol isomers (e.g., CAS 1248283-41-1) could optimize Bcr-Abl interactions .
- Structural Complexity vs. Activity : Bulky substituents (e.g., fused rings in ) enhance cytotoxicity but may reduce kinase selectivity .
Biological Activity
3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol, a compound with notable biological activity, is characterized by its unique structural features that contribute to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C8H12ClN3O
- Molecular Weight: 201.65 g/mol
- CAS Number: 1248327-19-6
The compound features a chloro-substituted pyrimidine ring, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Biological Activity
Antimicrobial Properties:
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects:
In vitro studies have demonstrated that related pyrimidine derivatives possess cytotoxic properties against various cancer cell lines, including HeLa and HepG2 cells. The cytotoxicity is often assessed using assays that measure cell viability post-treatment .
Case Studies
-
Antibacterial Activity:
A study involving a series of pyrimidine derivatives revealed that certain compounds showed potent antibacterial activity against E. coli and S. aureus. The most active compound in the series exhibited an MIC value of 0.0195 mg/mL against E. coli . -
Cytotoxicity in Cancer Research:
Another investigation focused on the cytotoxic effects of pyrimidine-based compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents .
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of pyrimidine derivatives:
| Compound | Target | Activity | MIC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | Antibacterial | 0.0195 |
| Compound B | S. aureus | Antibacterial | 0.0048 |
| Compound C | HeLa | Cytotoxic | IC50 = 25 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol, and how do reaction parameters influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 6-chloro-2-methylpyrimidin-4-amine and 3-aminopropanol. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating the amine .
- Temperature : Controlled heating (80–100°C) minimizes side reactions .
- Characterization : Post-synthesis, use HPLC or TLC to monitor conversion rates, followed by column chromatography for purification .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with pyrimidine protons appearing as distinct aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 230.07) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for high purity and scalability?
- Reaction engineering :
- Microwave-assisted synthesis : Reduces reaction time and improves yield via uniform heating .
- Flow chemistry : Enhances reproducibility and scalability for gram-scale production .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Case example : Discrepancies in NMR integration ratios may arise from tautomerism in the pyrimidine ring.
- Solution : Variable-temperature NMR (VT-NMR) or 2D-COSY/HMBC experiments clarify dynamic equilibria .
- Cross-validation : Combine X-ray crystallography (if crystals are obtainable) with DFT-calculated IR/NMR spectra .
Q. What approaches elucidate the mechanism of action in biological systems?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to test inhibition of EGFR or VEGFR2, common targets for pyrimidine derivatives .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes; validate with mutagenesis studies on key residues (e.g., ATP-binding pockets) .
Q. How can environmental fate and degradation pathways be studied for this compound?
- Experimental design :
- Hydrolysis studies : Expose the compound to pH 5–9 buffers at 25–50°C; monitor degradation via LC-MS .
- Photolysis : Use a solar simulator (λ > 290 nm) to assess UV stability and identify byproducts .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) evaluate ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
